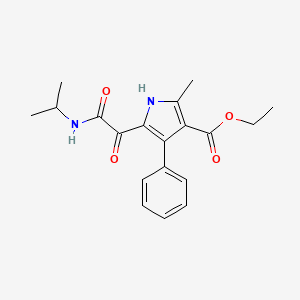

ethyl 5-(2-(isopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-(2-(isopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

Based on the similarity to ckd602, it can be inferred that it might interact with its target enzyme, dna topoisomerase i, inhibiting its activity . This inhibition can prevent the unwinding of DNA strands, thereby interfering with DNA replication and transcription processes, leading to cell death .

Pharmacokinetics

The related compound ckd602 was tested for in vivo antitumor activity against human tumor xenograft models . It was administered intraperitoneally in mice bearing L1210 leukemia, and its efficacy was determined at the maximal tolerated dose levels . This suggests that the compound might have similar pharmacokinetic properties.

Result of Action

Based on the potential inhibition of dna topoisomerase i, the compound could lead to cell cycle arrest and apoptosis, resulting in the death of cancer cells .

Biologische Aktivität

Ethyl 5-(2-(isopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has attracted attention for its potential biological activities. This compound's structure includes an isopropylamino group and a carboxylate functional group, which are critical for its interaction with biological systems. The following sections detail the biological activity, mechanisms of action, and relevant studies on this compound.

The molecular formula of this compound is CHNO. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 328.41 g/mol |

| LogP | 2.6905 |

| Polar Surface Area (PSA) | 74.32 Ų |

The LogP value indicates moderate lipophilicity, suggesting favorable permeability across biological membranes, which is crucial for its pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Similar compounds have shown significant anti-inflammatory and anticancer activities, likely due to their capacity to inhibit specific signaling pathways involved in these diseases.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.

- Receptor Modulation : The presence of the isopropylamino group may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that similar pyrrole derivatives exhibited IC values in the micromolar range against breast cancer cells, indicating significant potency.

Anti-inflammatory Effects

In vitro studies have shown that pyrrole derivatives can reduce pro-inflammatory cytokine production. For example, this compound was tested for its ability to inhibit TNF-alpha and IL-6 production in macrophages, demonstrating a potential mechanism for its anti-inflammatory activity.

Study 1: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC of approximately 15 µM after 48 hours of treatment.

Study 2: Inflammatory Response Modulation

Another study assessed the compound's effect on RAW264.7 macrophage cells exposed to lipopolysaccharide (LPS). Treatment with the compound significantly reduced the production of inflammatory cytokines by up to 50%, suggesting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

ethyl 2-methyl-5-[2-oxo-2-(propan-2-ylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-5-25-19(24)14-12(4)21-16(17(22)18(23)20-11(2)3)15(14)13-9-7-6-8-10-13/h6-11,21H,5H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNINLNAZMFRQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.